molecular formula C9H10BClO2 B15302302 (3-Chloro-4-cyclopropylphenyl)boronic acid

(3-Chloro-4-cyclopropylphenyl)boronic acid

Cat. No.: B15302302
M. Wt: 196.44 g/mol
InChI Key: YEFRNNPUQHDKGJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-cyclopropylphenyl)boronic acid is a substituted arylboronic acid characterized by a chlorine atom at the 3-position and a cyclopropyl group at the 4-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, materials science, and pharmaceutical research due to their ability to form reversible covalent bonds with diols, enabling applications in dynamic combinatorial chemistry, polymer synthesis, and drug design . The chlorine and cyclopropyl substituents in this compound likely influence its electronic properties, steric bulk, and reactivity compared to simpler arylboronic acids, making it a candidate for specialized applications such as targeted inhibitors or functional polymers.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(3-chloro-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2

InChI Key

YEFRNNPUQHDKGJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Boronation

Friedel-Crafts alkylation represents a classical approach for introducing substituents onto aromatic rings. While traditionally used for electrophilic substitutions, its adaptation for boronic acid synthesis requires careful modification. A patent (CN111004262A) details a method for synthesizing para-chlorophenylboronic acid using chlorobenzene, boron trichloride, and aluminum trichloride (AlCl₃) under nitrogen atmosphere.

Reaction Conditions and Adaptations

  • Catalytic System : AlCl₃ (0.3–0.6 molar equivalents relative to chlorobenzene) facilitates boron trichloride (BCl₃) incorporation at the para position.
  • Temperature and Pressure : Reactions proceed at 80–120°C under micro-positive pressure (0.01–0.03 MPa).
  • Hydrolysis : Quenching the intermediate dichloro(4-chlorophenyl)borane in strongly acidic ice water (pH 1–2, 0–5°C) yields the boronic acid.

For (3-chloro-4-cyclopropylphenyl)boronic acid, this method could be adapted by substituting chlorobenzene with a pre-functionalized cyclopropyl-chlorobenzene derivative. However, the electron-withdrawing chlorine and cyclopropyl groups may deactivate the ring, necessitating harsher conditions or alternative catalysts.

Table 1: Friedel-Crafts Parameters for Boronic Acid Synthesis
Parameter Value Range Impact on Yield
Catalyst (AlCl₃) 0.3–0.6 eq Higher ratios improve BCl₃ uptake
Reaction Temperature 80–120°C >100°C favors completion
BCl₃:Molar Ratio 1:1.2–1.8 Excess drives reaction
Hydrolysis pH 1–2 Prevents boronate degradation

Miyaura Borylation of Halogenated Precursors

Miyaura borylation, a palladium-catalyzed reaction, is widely employed to convert aryl halides into boronic acids. This method offers regioselectivity and compatibility with diverse functional groups.

Synthetic Pathway

  • Precursor Synthesis :

    • 3-Chloro-4-cyclopropylbromobenzene serves as the ideal substrate.
    • Cyclopropyl introduction may involve Suzuki coupling of 3-chlorophenylboronic acid with cyclopropyltrifluoroborate, though this risks displacing the existing boronic acid group.
  • Borylation Reaction :

    • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos.
    • Reagents : Bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) or dioxane.
    • Conditions : 80–100°C for 12–24 hours under inert atmosphere.
Challenges
  • Regiochemical Control : Ensuring borylation occurs at the desired position requires directing groups or steric guidance.
  • Side Reactions : Homocoupling or deboronation may occur if moisture or oxygen is present.

Lithiation-Borylation Strategies

Directed ortho-lithiation (DoM) followed by boronate quenching provides precise control over substitution patterns. This method is effective for meta-substituted aromatics.

Procedure

  • Lithiation :

    • Treat 3-chloro-4-cyclopropylbromobenzene with n-butyllithium (-78°C, THF).
    • A directing group (e.g., methoxy or dimethylamino) enhances lithiation selectivity.
  • Boronation :

    • Add trimethyl borate (B(OMe)₃) to the lithiated intermediate.
    • Hydrolyze with acidic water to yield the boronic acid.
Table 2: Lithiation-Borylation Optimization
Factor Optimal Condition Effect
Temperature -78°C Prevents side reactions
Solvent THF Stabilizes lithio species
Quenching Agent B(OMe)₃ High boron incorporation

Cyclopropanation of Phenylboronic Acid Derivatives

Introducing the cyclopropyl group post-borylation offers an alternative route.

Method

  • Synthesize 3-Chlorophenylboronic Acid :

    • Use established methods (e.g., Miyaura borylation of 3-chlorobromobenzene).
  • Cyclopropanation :

    • Employ Simmons-Smith conditions (Zn-Cu couple, CH₂I₂) or transition-metal-catalyzed couplings.
    • Challenge : Cyclopropane installation on boronic acid-bearing rings is sterically hindered.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (3-Chloro-4-cyclopropylphenyl)boronic Acid
Method Yield (%) Purity (%) Key Advantage Limitation
Friedel-Crafts 40–60 85–90 Single-step Limited to activated rings
Miyaura Borylation 65–80 90–95 Regioselective Requires aryl halide precursor
Lithiation-Borylation 50–70 88–93 Precise substitution Sensitive to moisture
Cyclopropanation 30–45 75–85 Modular Low efficiency

Chemical Reactions Analysis

Photochemical 1,3-Boronate Rearrangement

This reaction enables three-component coupling of aliphatic amines, o-phenolic ketones, and organoboronic acids under visible light irradiation. The process overcomes steric hindrance challenges in traditional N-alkylation methods.

Key Features

  • Reaction Components :

    • Aliphatic amines

    • o-Phenolic ketones

    • Organoboronic acids (e.g., aryl or alkenyl trifluoroborates)

  • Conditions :

    • Visible light irradiation

    • Scandium triflate (Sc(OTf)₃) as a Lewis acid

    • Solvent systems (e.g., CHCl₃ with pH 8.0 buffer)

  • Yields :

    • Aryl trifluoroborates: 44–46%

    • Alkenyl trifluoroborates: 50–54%

Reaction Type Key Observations Reference
Photochemical couplingEnables synthesis of sp³-C-rich amines inaccessible via radical-type Petasis reactions

Passerini-type Three-Component Coupling

This reaction utilizes boronic acids as carbon nucleophiles to synthesize α-hydroxyketones via a Passerini mechanism. The process involves ketones, isocyanides, and boronic acids under basic conditions.

Key Features

  • Reaction Components :

    • Ketones (e.g., benzophenone)

    • Isocyanides (e.g., tert-butyl isocyanide)

    • Boronic acids

  • Conditions :

    • pH 8.0 buffer

    • Solvent: CHCl₃

  • Yields :

    • Up to 81% for tert-butyl isocyanide derivatives

    • Reduced yields with other isocyanides (e.g., cyclohexyl, benzyl)

Reaction Type Optimized Conditions Yield
Passerini-type couplingpH 8.0 buffer, CHCl₃ solventUp to 81%

Suzuki-Miyaura Coupling

While detailed reaction data for this compound in Suzuki-Miyaura coupling is not explicitly provided in the sourced studies, the reaction is a well-established application of boronic acids. It involves coupling with aryl/vinyl halides using palladium catalysts and bases to form carbon-carbon bonds. The chloro and cyclopropylcarbamoyl substituents may influence steric and electronic effects, but specific experimental data for this compound is not cited in the provided literature.

Mechanism of Action

The mechanism of action of (3-Chloro-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the halide, forming a new carbon-carbon bond . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Chloro Substituent : The 3-chloro position is conserved in some analogs (e.g., 3-chloro-4-fluorophenylboronic acid), but paired substituents (e.g., 4-fluoro vs. 4-cyclopropyl) modulate electronic effects. Chlorine’s electron-withdrawing nature may accelerate boronic ester formation compared to electron-donating groups .

Physicochemical Properties

Stability and Reactivity

  • Boronic Ester Formation : Analogous to phenylboronic acid, (3-Chloro-4-cyclopropylphenyl)boronic acid likely undergoes rapid boronic ester exchange in the presence of diols and a base (e.g., Et₃N), as observed in studies of phenylboronic acid . The cyclopropyl group may slow equilibration due to steric hindrance.
  • pH-Dependent Stability: Like 4-nitrophenyl boronic acid, the compound is expected to convert to phenol derivatives under oxidative conditions (e.g., H₂O₂), with reaction rates influenced by substituents. Chlorine’s electron-withdrawing effect may accelerate oxidation compared to methoxy or hydroxy groups .

Solubility and LogP

Reactivity in Chemical Reactions

Boronic Ester Dynamics

Studies on phenylboronic acid demonstrate that ester formation reaches equilibrium within 10 minutes in CDCl₃ with Et₃N as a base . For (3-Chloro-4-cyclopropylphenyl)boronic acid, steric hindrance from the cyclopropyl group may prolong equilibration time, similar to bulky analogs like 6-hydroxynaphthalen-2-yl boronic acid, which showed delayed reactivity in antiproliferative assays .

Oxidative Conversion

4-Nitrophenyl boronic acid converts to 4-nitrophenol under basic oxidative conditions (pH ~11) with a rate constant of 0.0586 s⁻¹ . The chlorine substituent in (3-Chloro-4-cyclopropylphenyl)boronic acid may stabilize the intermediate boronate anion, accelerating conversion compared to non-halogenated analogs.

Antifungal and Anticancer Potential

  • HDAC Inhibition: Structurally related boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at sub-micromolar concentrations . The cyclopropyl group in the target compound may enhance binding affinity by reducing conformational flexibility.
  • Antiproliferative Effects : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit cytotoxicity in triple-negative breast cancer cells (4T1) at sub-micromolar concentrations . The chlorine substituent in (3-Chloro-4-cyclopropylphenyl)boronic acid could similarly enhance DNA intercalation or protease inhibition.

Biological Activity

(3-Chloro-4-cyclopropylphenyl)boronic acid is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to a phenyl ring and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. The unique structure of this compound allows it to interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure and Properties

The molecular formula of (3-Chloro-4-cyclopropylphenyl)boronic acid is C₇H₈BClO₂. Its structure includes:

  • A chlorine atom at the 3-position of the phenyl ring.
  • A cyclopropyl group at the 4-position, which contributes to its unique reactivity and interaction profile.

Boronic acids, including (3-Chloro-4-cyclopropylphenyl)boronic acid, are known for their ability to form reversible covalent bonds with diols. This property enables them to interact with proteins and enzymes involved in various biological processes, such as:

  • Inhibition of proteases : Boronic acids can act as inhibitors for serine and cysteine proteases, which play critical roles in disease mechanisms.
  • Modulation of protein-protein interactions (PPIs) : By disrupting PPIs, these compounds can influence signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Research has indicated that (3-Chloro-4-cyclopropylphenyl)boronic acid exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, it has been shown to interfere with pathways regulated by kinases, which are often dysregulated in cancer cells.
  • Metabolic Effects : The compound has also been investigated for its potential role in metabolic disorders. Its ability to modulate enzyme activity suggests it could be beneficial in conditions like diabetes or obesity.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of boronic acids, including (3-Chloro-4-cyclopropylphenyl)boronic acid, against certain bacterial strains.

Case Study 1: Inhibition of Proteases

A study evaluated the inhibitory effects of various boronic acids on serine proteases. It was found that (3-Chloro-4-cyclopropylphenyl)boronic acid demonstrated significant inhibition with an IC50 value indicative of its potency against specific protease targets.

Case Study 2: Cancer Cell Proliferation

In vitro assays using cancer cell lines showed that treatment with (3-Chloro-4-cyclopropylphenyl)boronic acid resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival.

Research Findings Summary

Study FocusKey FindingsReference
Protease InhibitionSignificant inhibition observed; IC50 values indicating potency
Cancer Cell ProliferationInduced apoptosis in cancer cell lines; downregulation of survival pathways
Antimicrobial ActivityEffective against specific bacterial strains

Q & A

Q. What are the common synthetic routes for (3-Chloro-4-cyclopropylphenyl)boronic acid?

Methodological Answer: The synthesis typically involves protodeboronation of alkyl boronic esters or Suzuki-Miyaura cross-coupling precursors. For example, substituted phenylboronic acids are synthesized via halogen-lithium exchange followed by borylation, with careful control of cyclopropyl group stability under basic conditions . Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling aryl halides with boronic esters.
  • Purification via column chromatography to isolate intermediates.
  • Structural confirmation via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 11B^{11}B-NMR confirms boronic acid functionality (δ ~30 ppm), while 1H^1H-NMR identifies aromatic proton splitting patterns and cyclopropyl proton resonances .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF detects the molecular ion peak (e.g., [M+H]⁺ at m/z 210.6 for C₉H₉BClO₂) .
  • X-ray Crystallography: Resolves spatial arrangement of the cyclopropyl and boronic acid groups .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: Forms biaryl structures for drug intermediates (e.g., kinase inhibitors) .
  • Chemosensor Development: Binds diols (e.g., saccharides) via reversible boronate ester formation for glucose detection .
  • Protease Inhibition: Acts as a bioisostere for carbonyl groups in enzyme inhibitors .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

  • Ligand Selection: Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically hindered aryl halides .
  • Solvent Systems: Use toluene/ethanol (3:1) to enhance boronic acid solubility and reduce protodeboronation .
  • High-Throughput Screening: Automated MS analysis identifies optimal reaction conditions (e.g., temperature, base) for diverse substrates .

Q. How can contradictions in catalytic activity data be addressed?

Methodological Answer:

  • Impurity Analysis: Employ LC-MS/MS in MRM mode to detect trace boronic acid byproducts (e.g., carboxy-phenyl derivatives) that inhibit catalysis .
  • Reaction Monitoring: Use in situ IR spectroscopy to track boronic acid consumption and intermediate formation .
  • Computational Modeling: Density Functional Theory (DFT) predicts steric/electronic effects of cyclopropyl substituents on transition states .

Q. What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Control: Maintain solutions at pH 5–7 to prevent boronic acid hydrolysis .
  • Co-solvents: Add DMSO or THF (10–20% v/v) to reduce water activity .
  • Derivatization: Convert to boronic ester derivatives (e.g., pinacol ester) for long-term storage .

Q. How can this compound be integrated into chemosensor design?

Methodological Answer:

  • Dynamic Covalent Chemistry: Pair with fluorescent dyes (e.g., rhodamine) for saccharide detection via Förster Resonance Energy Transfer (FRET) .
  • Nanoscale Self-Assembly: Incorporate into polymer matrices (e.g., poly(acrylamidophenylboronic acid)) for glucose-responsive hydrogels .
  • SPR Spectroscopy: Immobilize on gold surfaces to study glycoprotein interactions under physiological conditions .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS Optimization: Use a triple quadrupole MS with a HILIC column (e.g., Acquity BEH Amide) to separate underivatized boronic acids at sub-ppm levels .
  • Validation Parameters: Assess linearity (R² > 0.99), LOQ (<10 ng/mL), and recovery (90–110%) per ICH guidelines .
  • Matrix Effects: Spike drug substance (e.g., Lumacaftor) to evaluate ionization suppression in complex mixtures .

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